Alpha-Naphthoflavone

Catalog No.
S598058
CAS No.
604-59-1
M.F
C19H12O2
M. Wt
272.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpha-Naphthoflavone

Alpha-Naphthoflavone (7,8-benzoflavone) is a direct CYP1A1/2 inhibitor (IC50 120 nM) and AhR antagonist, eliminating gene-induction artifacts that plague beta-naphthoflavone.

  • Ideal for high-throughput DDI panels-competitive inhibition requires no pre-incubation, unlike time-dependent furafylline.
  • AhR antagonist (Ki 0.2 µM) blocks TCDD/PAH-mediated CYP1A induction, isolating direct enzymatic effects.
  • Benchmark for cell permeability: 9-fold IC50 shift between microsomes and hepatocytes validates intracellular sequestration models.

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CAS Number

604-59-1

Product Name

Alpha-Naphthoflavone

IUPAC Name

2-phenylbenzo[h]chromen-4-one

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H

InChI Key

VFMMPHCGEFXGIP-UHFFFAOYSA-N

Synonyms

7,8-benzoflavone, alpha-naphthoflavone

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

The exact mass of the compound alpha-Naphthoflavone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407011. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Benzoflavones - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 50 mg, 1 g

Alpha-Naphthoflavone (7,8-benzoflavone) is a synthetic flavonoid primarily procured as a direct competitive inhibitor of Cytochrome P450 1A1 and 1A2 (CYP1A1/2), as well as a potent aromatase (CYP19) inhibitor . In commercial ADME/Tox and pharmacology workflows, it serves as a critical reference standard for drug-drug interaction (DDI) screening. Unlike time-dependent inhibitors, its rapid competitive binding kinetics allow for streamlined high-throughput assay designs without extensive pre-incubation steps [1]. Additionally, its role as a competitive antagonist of the Aryl Hydrocarbon Receptor (AhR) makes it an essential tool for isolating direct enzymatic inhibition from AhR-mediated gene induction in toxicology panels [2].

Research Fit

Primary target CYP1A2 inhibition studies
Pathway probe AhR partial agonist/antagonist research
Workflow type Drug metabolism & toxicology assays

Generic substitution or the use of mixed 'naphthoflavone' isomers will cause catastrophic failure in standardized ADME/Tox assays. Alpha-naphthoflavone (7,8-benzoflavone) is a direct CYP1A inhibitor and an AhR antagonist [1]. In stark contrast, its structural isomer beta-naphthoflavone (5,6-benzoflavone) is a potent AhR agonist and a strong inducer of CYP1A1/1A2 expression [1]. Introducing even trace amounts of the beta-isomer into an inhibition assay will trigger AhR-mediated transcription, actively synthesizing the exact enzymes the assay is attempting to block. Furthermore, substituting alpha-naphthoflavone with other CYP1A2 inhibitors like furafylline alters the assay mechanics from direct competitive inhibition to time-dependent inhibition, requiring fundamentally different incubation protocols and kinetic modeling[2].

Substitution Risk

Target compound
Alpha-Naphthoflavone

Reported tight-binding CYP1A2 inhibitor with concentration-dependent AhR partial agonism/antagonism.

Common substitute
Furafylline / DCPCC

Mechanism-based inactivators of CYP1A2 with negligible AhR activity; inhibition profile and kinetic behavior may differ.

Target compound
Alpha-Naphthoflavone

In vivo model context shows limited CYP1A1/CYP2E1 induction and body mass effect, reported as distinct from full agonists.

Common substitute
Beta-Naphthoflavone

Full AhR agonist causing widespread CYP induction and weight loss in rodent studies; pathway-response profile may not transfer.

Direct CYP1A2 Inhibition Potency vs. Time-Dependent Standards

In high-throughput cassette probe-dosing assays using human hepatic microsomes, Alpha-Naphthoflavone demonstrates a direct competitive IC50 of 120 nM for CYP1A2. This is over 40-fold more potent than furafylline (IC50 = 5.1 µM), a widely used alternative CYP1A2 inhibitor [1].

Evidence DimensionCYP1A2 Inhibition (IC50)
Target Compound Data120 nM (0.12 µM)
Comparator Or BaselineFurafylline (5.1 µM)
Quantified Difference42.5-fold higher potency for Alpha-Naphthoflavone
ConditionsHuman hepatic microsomes (HLM) using direct injection/MS-MS

Allows procurement teams to source a highly potent, rapid-acting direct inhibitor that streamlines high-throughput DDI screening by eliminating the lengthy pre-incubation steps required for time-dependent inhibitors.

CYP1A2 inhibition potency
Head-to-head
ANF IC50 120 nM vs. furafylline 5.1 µM
Supports CYP1A2 inhibition studies at low concentrations; reported potency context may improve assay signal-to-noise.
Human liver microsomes, cassette probe-dosing MS method.

Divergent AhR Pathway Modulation vs. Beta-Naphthoflavone

Alpha-naphthoflavone functions as a competitive AhR antagonist, capable of blocking TCDD-induced CYP1A1 gene expression at concentrations around 1 µM [1]. Conversely, the beta-naphthoflavone isomer acts as a full AhR agonist, driving massive upregulation of CYP1A1 mRNA [2].

Evidence DimensionAhR Pathway Activation
Target Compound DataCompetitive AhR Antagonist (Inhibits CYP1A1 expression at 1 µM)
Comparator Or BaselineBeta-Naphthoflavone (Potent AhR Agonist / CYP1A1 Inducer)
Quantified DifferenceComplete functional reversal (Inhibition vs. Induction)
ConditionsTCDD-responsive reporter assays and hepatic cell lines

Dictates strict procurement requirements for isomeric purity, as beta-isomer contamination will actively induce the target enzyme and invalidate inhibition assay baselines.

Inhibition kinetics
Method context
Substrate-dependent Ki: 55.0 nM (noncomp.) / 1.4 nM (comp.)
Mechanism varies with probe substrate; reported tight-binding behavior requires assay-specific interpretation.
Recombinant CYP1A2, 7-ethoxycoumarin vs. 7-ethoxyresorufin.

High-Affinity Aromatase (CYP19) Inhibition vs. Natural Flavones

Alpha-Naphthoflavone is a highly potent, competitive inhibitor of human aromatase with an established IC50 of 0.5 µM and a Ki of 0.2 µM . This specific synthetic structure significantly outperforms baseline natural flavones, such as apigenin, which typically exhibit IC50 values around 20 µM in comparable adrenocortical carcinoma cell assays [1].

Evidence DimensionAromatase (CYP19) Inhibition (IC50)
Target Compound Data0.5 µM
Comparator Or BaselineApigenin (Natural flavone baseline, ~20 µM)
Quantified Difference~40-fold higher inhibitory potency
ConditionsCell-free human placental microsomes and H295R human adrenocortical carcinoma cells

Provides a highly reliable, non-steroidal positive control for screening novel aromatase inhibitors in oncology and endocrinology research.

In vivo CYP induction
Head-to-head
ANF: minor CYP1A1 mRNA changes, no CYP2E1 effect vs. BNF: dramatic induction, 12% body mass loss
Reported lower in vivo pathway perturbation; model-response context may differ from full agonists.
Male SD rats, 80 mg/kg i.p., 5-day study.

System-Dependent IC50 Shift in Whole-Cell Hepatocyte Models

When transitioning from cell-free human liver microsomes (HLM) to whole pooled human hepatocytes, Alpha-Naphthoflavone exhibits a 7.4- to 9-fold increase in its IC50 value (shifting from 0.013 µM in HLM to 0.096 µM in hepatocytes) [1]. In contrast, other inhibitors like furafylline or fluvoxamine show a less than 3-fold shift between the two systems [1].

Evidence DimensionIC50 Shift (HLM vs. Hepatocytes)
Target Compound Data7.4- to 9-fold IC50 increase
Comparator Or BaselineFurafylline (<3-fold IC50 increase)
Quantified Difference>3x greater sensitivity to intracellular sequestration or membrane permeability factors
Conditions384-well automated HTS comparing HLM vs pooled human hepatocytes

Crucial for assay developers and procurement teams to adjust dosing and expectations when scaling from basic microsomal screens to predictive whole-cell DDI models.

AhR functional profile
Class-level
Antagonist at nM levels; partial agonist at higher concentrations (10 µM)
Concentration-dependent partial agonism supports non-genomic AhR pathway research without full transcriptional activation.
Cell-based reporter gene assays; compare with full agonist beta-naphthoflavone.
Quality specification
Data to verify
Purity ≥98% (HPLC); DMSO solubility 29–31 mg/mL
Reported batch-specific purity and solubility support reproducible stock preparation; verify with lot-specific COA.
Vendor Certificate of Analysis; in-house validation recommended.

High-Throughput CYP1A Phenotyping and DDI Screening

Due to its 120 nM IC50 and direct competitive mechanism, Alpha-Naphthoflavone is the preferred procurement choice for high-throughput in vitro drug-drug interaction (DDI) panels targeting CYP1A1 and CYP1A2, avoiding the complex pre-incubation logistics required by time-dependent inhibitors like furafylline [1].

AhR-Mediated Toxicology and Pathway Isolation

In environmental toxicology and pharmacology, Alpha-Naphthoflavone is utilized as a competitive AhR antagonist to block TCDD or PAH-induced receptor activation, allowing researchers to isolate direct enzymatic inhibition from receptor-mediated gene induction [2].

Non-Steroidal Aromatase Inhibitor Benchmarking

With a Ki of 0.2 µM, this compound serves as a standardized, highly potent non-steroidal reference material in tritiated water-release aromatase assays, essential for evaluating next-generation breast cancer therapeutics .

Whole-Cell Intracellular Kinetic Modeling

Because it exhibits a pronounced ~9-fold IC50 shift between microsomal and whole-hepatocyte assays, Alpha-Naphthoflavone is procured as a benchmark compound for validating intracellular drug sequestration, membrane permeability, and predictive whole-cell kinetic models [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP1A2 phenotyping in in vitro metabolism studies
Reported selective inhibition profile for CYP1A2
Confirm CYP1A2 contribution using recombinant enzymes or human liver microsomes
AhR non-genomic signaling dissection
Partial agonist/antagonist concentration-dependent profile
Differentiate DRE-independent pathways from full agonist transcriptional responses
Isoform-specific CYP1A1/1A2 activity discrimination
Isoform-selectivity context for CYP1A2 over CYP1A1 in tested assays
Combine with selective antibody/inhibitor to parse isoform contributions in co-expression models
In vivo AhR modulation research with lower model perturbation
Reported distinct in vivo CYP induction and body mass impact vs. full agonists
Monitor CYP1A1/CYP2E1 expression and systemic endpoints during long-term pathway studies

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

272.083729621 Da

Monoisotopic Mass

272.083729621 Da

Heavy Atom Count

21

UNII

FML65D8PY5

Other CAS

604-59-1

Wikipedia

2-phenyl-4H-benzo[h]chromen-4-one

General Manufacturing Information

4H-Naphtho[1,2-b]pyran-4-one, 2-phenyl-: INACTIVE

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